2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide
Description
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide (hereafter referred to as the "target compound") is a pyrazolo[1,5-a]pyrazine derivative characterized by a 1,3-benzodioxole substituent at position 2 of the pyrazine ring and an N-cyclohexylacetamide side chain. Its molecular formula is C₂₂H₂₄N₄O₄, with an average molecular weight of 420.45 g/mol.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-20(22-15-4-2-1-3-5-15)12-24-8-9-25-17(21(24)27)11-16(23-25)14-6-7-18-19(10-14)29-13-28-18/h6-11,15H,1-5,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZKRXNLHRVNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide, also known by its CAS number 1190014-12-0, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Structural Features
The compound has a molecular formula of and a molecular weight of approximately 432.4 g/mol. Its structure incorporates a benzodioxole moiety, a pyrazolopyrazine core, and an acetamide group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N4O6 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1190014-12-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the pyrazolo[1,5-a]pyrazine scaffold.
- Introduction of the benzodioxole moiety.
- Formation of the acetamide group.
These synthetic routes are designed to enhance the biological properties of the compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : Derivatives of benzodioxole have shown activity against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the pyrazolo[1,5-a]pyrazine core could enhance selectivity and potency against various bacterial strains.
- Cytotoxicity Studies : In studies evaluating antibacterial activity, certain substitutions modulated both efficacy and cytotoxicity without compromising microbial selectivity. This suggests that this compound may also possess potential as an antibacterial agent.
Anticancer Activity
The anticancer potential of similar pyrazolo[1,5-a]pyrazines has been extensively explored:
- Inhibition of Cancer Cell Proliferation : Compounds with this scaffold have demonstrated inhibitory effects on cancer cell proliferation across various cell lines. Modifications in side chains can lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells.
- Mechanism of Action : The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve interference with cellular signaling pathways critical for cancer cell survival and proliferation.
Case Studies
Several studies have been conducted to evaluate the biological activities of compounds related to this compound:
-
Study on Antibacterial Properties :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structural features exhibited potent antibacterial activity against a range of pathogens, including resistant strains.
-
Study on Anticancer Effects :
- Research published in Cancer Research highlighted the anticancer activity of pyrazolo[1,5-a]pyrazines against breast cancer cell lines, noting significant reductions in cell viability.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyrazolo[1,5-a]pyrazine Derivatives
Substituent Effects on Physicochemical Properties
- Fluorinated Aromatic Groups () : The 3-fluoro-4-methylphenyl group introduces electronegativity, which may strengthen hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Dihydrodioxin and Dimethoxy Groups () : These polar groups increase molecular weight and polarity, likely improving solubility but reducing membrane permeability .
Preparation Methods
Cyclization Strategies Using Hydrazine Derivatives
The pyrazolo[1,5-a]pyrazine scaffold is typically constructed via cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydrazine derivatives. Vera et al. demonstrated that 2,2-dichlorovinylacetophenones react with 2-hydroxyethylhydrazine to form 3-aryl-5-dichloromethyl-2-pyrazolines, which undergo sequential O-tosylation, azidation, and hydrogenation to yield tetrahydropyrazolo[1,5-a]pyrazines. Density functional theory (DFT) calculations validated a stepwise mechanism involving dichloromethyl group elimination and intramolecular cyclization.
An alternative one-pot approach by Sikdar et al. employs amino pyrazoles and enaminones in the presence of potassium persulfate ($$K2S2O_8$$), achieving simultaneous cyclization and oxidative halogenation. This method produces 3-halo-pyrazolo[1,5-a]pyrazines with yields exceeding 75% under refluxing ethanol.
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrazine Core Synthesis Methods
Functionalization at the 4-Oxo Position
Installation of the 1,3-Benzodioxol-5-yl Moiety
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling between pyrazolo[1,5-a]pyrazine boronic esters and 5-bromo-1,3-benzodioxole provides direct aryl-aryl bond formation. Optimal conditions use tetrakis(triphenylphosphine)palladium(0) ($$Pd(PPh3)4$$) in dimethoxyethane ($$C4H{10}O_2$$) at 80°C, achieving >85% coupling efficiency.
Carboxamide Coupling via EDCI/DMAP
For substrates lacking boronic acid functionality, Gálvez et al. developed a carbodiimide-mediated coupling between pyrazolo[1,5-a]pyrazine carboxylic acids and 5-amino-1,3-benzodioxole. Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane ($$CH2Cl2$$) produces the desired benzodioxol-pyrazine conjugates in 70–78% yield after silica gel chromatography.
Synthesis of the N-Cyclohexylacetamide Side Chain
Acylation of Cyclohexylamine
The N-cyclohexylacetamide group is introduced via nucleophilic acyl substitution. Reacting acetic anhydride ($$(CH3CO)2O$$) with cyclohexylamine ($$C6H{11}NH2$$) in tetrahydrofuran ($$C4H8O$$) at 0°C provides N-cyclohexylacetamide in 90% purity. For late-stage incorporation, chloroacetyl chloride ($$ClCH2COCl$$) is coupled to the pyrazine nitrogen, followed by displacement with cyclohexylamine in the presence of triethylamine ($$Et_3N$$).
Table 2: Reaction Conditions for N-Cyclohexylacetamide Formation
| Substrate | Acylating Agent | Base/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrazine amine | Chloroacetyl chloride | $$Et3N$$, $$CH2Cl_2$$ | 25 | 81 |
| Cyclohexylamine | Acetic anhydride | $$THF$$ | 0 → 25 | 89 |
Integrated Synthetic Pathways
Convergent Approach
A three-step convergent synthesis involves:
- Independent preparation of 2-(4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid via alkylation of the pyrazine core with ethyl bromoacetate ($$BrCH_2COOEt$$), followed by saponification.
- Coupling to 1,3-benzodioxol-5-ylamine using EDCI/HOBt ($$N$$-hydroxybenzotriazole) in $$CH2Cl2$$.
- Amidation with cyclohexylamine via mixed carbonic anhydride intermediates.
Sequential Linear Synthesis
Alternative linear routes begin with benzodioxol-functionalized pyrazines. Patent US11649213 discloses a regioselective cyclization of 3-cyanobenzoyl pyrazoles with dichlorovinyl ketones, followed by aminolysis with cyclohexylamine. This method reduces exothermicity compared to earlier protocols, enabling kilogram-scale production.
Analytical Characterization and Quality Control
Spectroscopic Validation
- $$^1H$$ NMR : Diagnostic signals include the benzodioxol methylenedioxy group at δ 5.95–6.05 ppm (singlet, 2H) and pyrazine NH at δ 8.20–8.30 ppm.
- IR Spectroscopy : Stretching vibrations at 1680 cm$$^{-1}$$ (C=O amide), 1250 cm$$^{-1}$$ (C-O-C benzodioxol), and 1540 cm$$^{-1}$$ (pyrazine ring).
- HPLC Purity : Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity, as per USP guidelines.
Industrial-Scale Challenges and Mitigation Strategies
Exothermic Reaction Management
The cyclization step releases significant heat ($$\Delta H = -120 \, \text{kJ/mol}$$), necessitating jacketed reactors with precise temperature control (−10°C to 5°C). Slow addition of dichlorovinyl ketones over 4–6 hours prevents thermal runaway.
Byproduct Minimization
Replacing stoichiometric metal reagents with catalytic $$FeCl_3$$ (5 mol%) in oxidation steps reduces heavy metal contamination. Continuous flow systems enhance mass transfer during benzodioxol coupling, decreasing dimerization byproducts to <2%.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions optimize yield?
The synthesis involves multi-step organic reactions starting from pyrazole or pyrazolo-pyrazinone precursors. Critical steps include:
- Cyclization : Formation of the pyrazolo[1,5-a]pyrazinone core via intramolecular cyclization under reflux conditions in ethanol or DMSO .
- Acetamide coupling : Reaction of intermediates with cyclohexylamine using coupling agents like EDC/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity . Optimal conditions include controlled temperatures (60–80°C), triethylamine as a base catalyst, and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- NMR : - and -NMR confirm regioselectivity of the pyrazolo-pyrazinone ring and acetamide linkage .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles, torsional strain, and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., ) are common .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., CHNO, MW 446.46 g/mol) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- In vitro anti-inflammatory activity : Inhibition of COX-2 enzyme (IC) via ELISA, with comparisons to celecoxib as a reference .
- Antiarrhythmic screening : Patch-clamp assays on cardiac ion channels (e.g., hERG) to assess QT prolongation risks .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine IC values >100 µM, indicating low basal toxicity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in bioactivity data across structural analogs?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or potassium channels. For example, the benzodioxole moiety may sterically hinder binding in some analogs but enhance affinity in others due to π-π stacking .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying critical residues (e.g., Arg120 in COX-2) for mutagenesis studies .
- QSAR : Comparative analysis of substituents (e.g., chloro vs. methoxy groups) correlates logP values with membrane permeability .
Q. What strategies mitigate low yield in the final acetamide coupling step?
- Catalyst screening : Replace EDC with DCC or HATU to improve coupling efficiency (yield increases from 45% to 72%) .
- Solvent optimization : Switch from DCM to THF or DMF to enhance solubility of hydrophobic intermediates .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours at 100°C, minimizing decomposition .
Q. How does the cyclohexyl group influence pharmacokinetic properties compared to aryl substituents?
- LogP studies : The cyclohexyl group reduces logP by 0.5–1.0 units versus aromatic substituents, improving aqueous solubility (e.g., 12 µg/mL vs. 5 µg/mL for phenyl analogs) .
- Metabolic stability : Microsomal assays (human liver microsomes) show slower oxidation (t = 45 min) compared to N-(4-chlorophenyl) derivatives (t = 25 min) due to hindered CYP3A4 binding .
- Plasma protein binding : SPR analysis reveals 85% binding for cyclohexyl vs. 92% for 3,4-dimethylphenyl, suggesting reduced off-target effects .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Disorder modeling : For flexible cyclohexyl groups, PART instructions in SHELXL split occupancy between conformers .
- Twinned crystals : Use TWIN/BASF commands to refine data with twin fractions >0.3 .
- Absorption correction : Multi-scan methods (SADABS) correct for µ = 0.23 mm in triclinic systems .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
